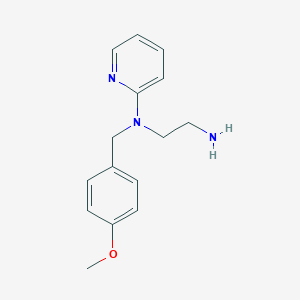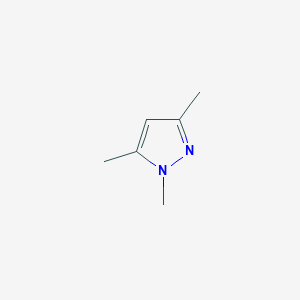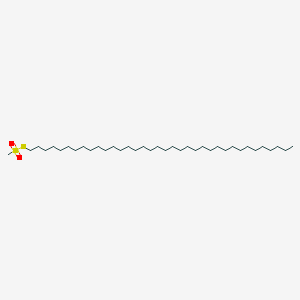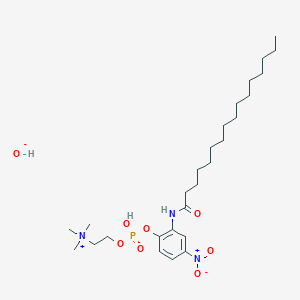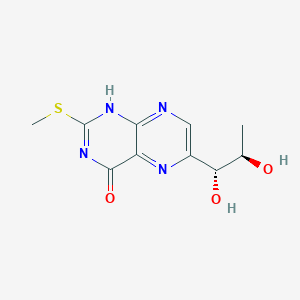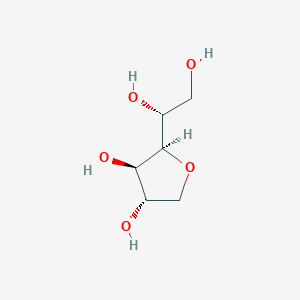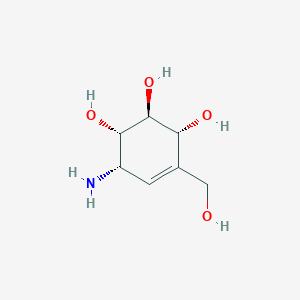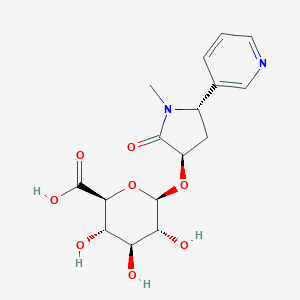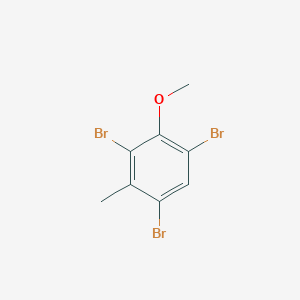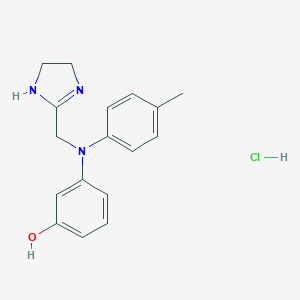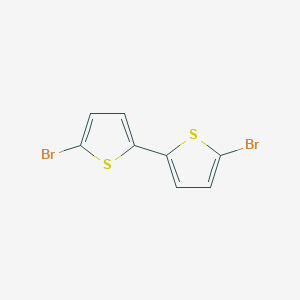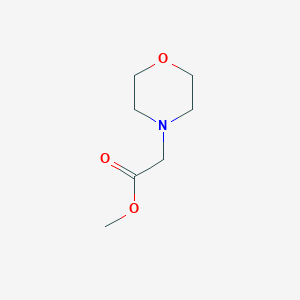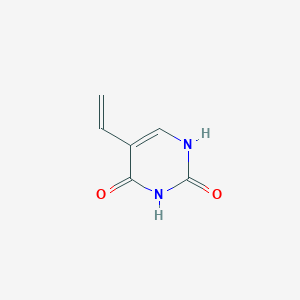
5-Vinyluracil
Overview
Description
Synthesis Analysis
The synthesis of 5-vinyluracil derivatives is a key area of interest, with various methods developed to incorporate the vinyl group into the uracil base. For instance, a notable approach involves the reaction of acetylene with 5-halouracils, leading to the formation of 1,3-divinyl-5-fluorouracil and 1,3-divinyl-5-chlorouracil, showcasing the versatility of vinyl group addition to uracil derivatives (Voronkov et al., 1987).
Molecular Structure Analysis
The molecular structure of 5-vinyluracil derivatives plays a crucial role in their reactivity and properties. For example, in divinylhalouracils, the vinyl group at N1 is in the plane of the heterocycle and has a trans orientation relative to the carbonyl group, indicating the impact of vinyl substitution on the molecular conformation and potential reactivity of these compounds (Voronkov et al., 1987).
Chemical Reactions and Properties
5-Vinyluracil undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. For instance, the dirhodium tetraacetate-catalyzed iminoiodane-mediated reaction of 5-vinyluracil derivatives with phenyl sulfamate showcases the regioselective nucleophilic ring opening, leading to highly functionalized uracil derivatives. This reactivity opens pathways for synthesizing novel compounds with potential biological activities (Wang et al., 2020).
Scientific Research Applications
Application
5-Vinyluracil is used in the field of organic chemistry, particularly in the synthesis of certain compounds .
Method of Application
A method for the rapid preparation of the thymine analogue, 5-vinyluracil, has been reported . This method involves the conversion of 5-(1-hydroxyethyl)uracil to 5-vinyluracil via the methanesulfonyl ester .
Results
The method for the rapid preparation of 5-vinyluracil has been reported to yield an 83% success rate .
DNA Integrity and Repair
Application
5-Vinyluracil has been discussed in the context of DNA integrity and repair . Uracil, which is similar to 5-Vinyluracil, is a ribonucleotide found in both DNA and RNA . The presence of uracil in DNA can affect DNA stability and modulate cell-specific functions .
Method of Application
Uracil can occur in DNA through mutagen hydrolytic deamination of cytosine to uracil or through substantial uracil DNA misincorporation . To correct this, uracil DNA glycosylases detect and remove uracil bases from uracil-containing DNA, but not natural thymine-containing DNA .
Results
In the absence of uracil-DNA repair, relatively fast cytosine deamination and the toxicity of the resulting uracil will result in a gene drift which is likely not tolerated by an organism .
Safety And Hazards
Future Directions
Future research directions for 5-Vinyluracil include its potential use in cell-specific metabolic labeling of RNA with exceptional specificity and stringency2. Additionally, the compound could be used to prepare highly functionalized uracil derivatives, providing a synthetic route to novel compounds with potentially useful biological activities6.
properties
IUPAC Name |
5-ethenyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h2-3H,1H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZBEQILKESAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190605 | |
| Record name | 5-Vinyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Vinyluracil | |
CAS RN |
37107-81-6 | |
| Record name | 5-Vinyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37107-81-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Vinyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Vinyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-VINYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZA8N5LEF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



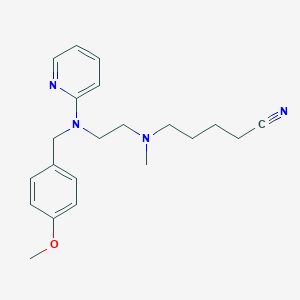
![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)
